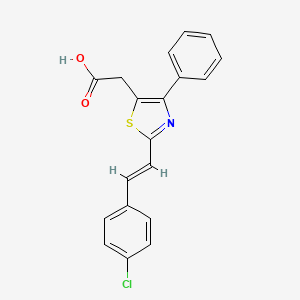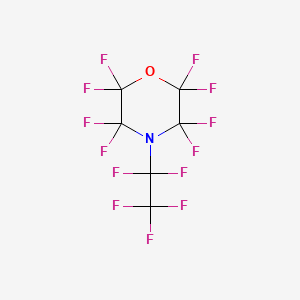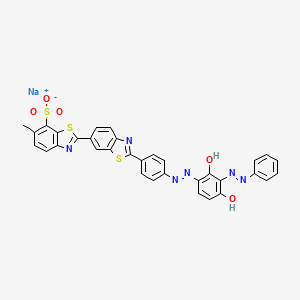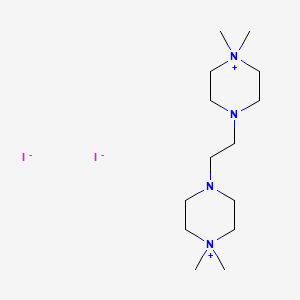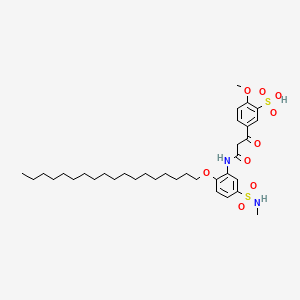
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes methoxy, sulphonyl, and octadecyloxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid typically involves multiple steps, including the introduction of functional groups and the formation of key intermediates. Common synthetic routes may involve:
Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Sulphonyl Group: Sulphonylation reactions often use sulfonyl chlorides in the presence of a base.
Attachment of the Octadecyloxy Group: This step may involve etherification reactions using octadecanol and appropriate activating agents.
Formation of the Dioxopropyl Group: This can be achieved through acylation reactions using dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulphonyl group may yield methylaminothiophenol.
Scientific Research Applications
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(decyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(hexadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
Uniqueness
The uniqueness of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the octadecyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain biological and industrial applications.
Properties
CAS No. |
97552-65-3 |
|---|---|
Molecular Formula |
C35H54N2O9S2 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
2-methoxy-5-[3-[5-(methylsulfamoyl)-2-octadecoxyanilino]-3-oxopropanoyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H54N2O9S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-46-32-23-21-29(47(40,41)36-2)26-30(32)37-35(39)27-31(38)28-20-22-33(45-3)34(25-28)48(42,43)44/h20-23,25-26,36H,4-19,24,27H2,1-3H3,(H,37,39)(H,42,43,44) |
InChI Key |
QAOHHICCXNNOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


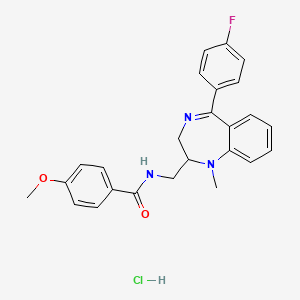
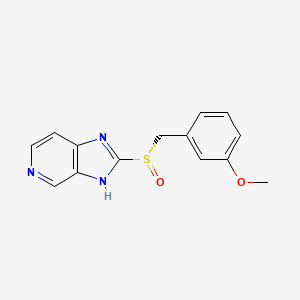
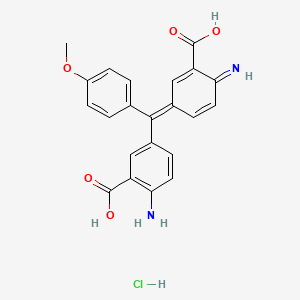
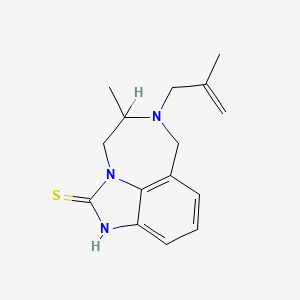
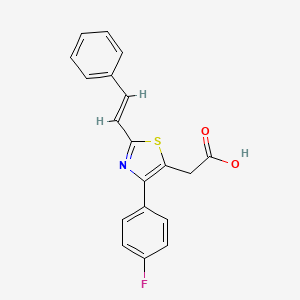
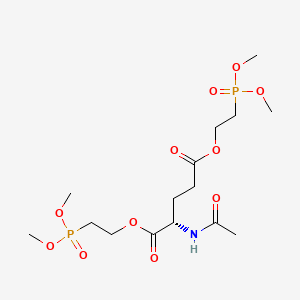
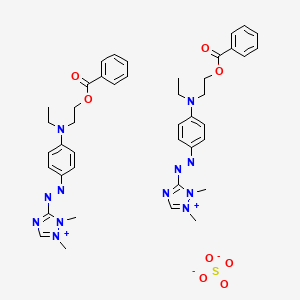
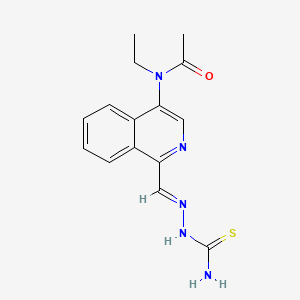
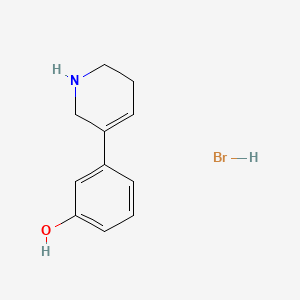
![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
